7-bromo-4,4-dimethyl-3,4-dihydro-1H-2-benzopyran-1,3-dione
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Overview
Description
7-bromo-4,4-dimethyl-3,4-dihydro-1H-2-benzopyran-1,3-dione is an organic compound with the molecular formula C11H9BrO3 and a molecular weight of 269.09 g/mol . This compound is known for its unique structure, which includes a bromine atom and a dimethyl group attached to a dihydrobenzopyranone core. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4,4-dimethyl-3,4-dihydro-1H-2-benzopyran-1,3-dione typically involves the bromination of 4,4-dimethyl-3,4-dihydro-1H-2-benzopyran-1,3-dione. This reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
7-bromo-4,4-dimethyl-3,4-dihydro-1H-2-benzopyran-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzopyranones, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives .
Scientific Research Applications
7-bromo-4,4-dimethyl-3,4-dihydro-1H-2-benzopyran-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 7-bromo-4,4-dimethyl-3,4-dihydro-1H-2-benzopyran-1,3-dione involves its interaction with specific molecular targets. The bromine atom and the dihydrobenzopyranone core play crucial roles in its reactivity and biological activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4-dimethyl-3,4-dihydro-1H-2-benzopyran-1,3-dione: Lacks the bromine atom, leading to different reactivity and properties.
7-bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: Contains a benzothiadiazole core instead of a benzopyranone core, resulting in different chemical behavior.
1,3-dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: Features a spiro structure and different functional groups, leading to unique properties.
Uniqueness
7-bromo-4,4-dimethyl-3,4-dihydro-1H-2-benzopyran-1,3-dione is unique due to the presence of both a bromine atom and a dimethyl group on the benzopyranone core. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C11H9BrO3 |
---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
7-bromo-4,4-dimethylisochromene-1,3-dione |
InChI |
InChI=1S/C11H9BrO3/c1-11(2)8-4-3-6(12)5-7(8)9(13)15-10(11)14/h3-5H,1-2H3 |
InChI Key |
GQBQQBNAPQERKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)Br)C(=O)OC1=O)C |
Origin of Product |
United States |
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